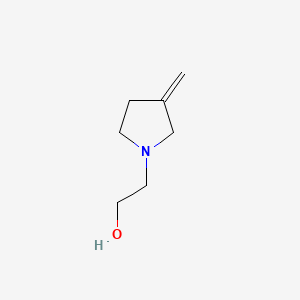
2-tert-Butyloxane-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyloxane-3-carbohydrazide is a chemical compound with the molecular formula C10H20N2O2. It is known for its unique structure, which includes a tert-butyl group attached to an oxane ring and a carbohydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyloxane-3-carbohydrazide typically involves the reaction of tert-butyl carbazate with an appropriate oxane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require the presence of catalysts or specific temperature conditions to optimize yield .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyloxane-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-tert-Butyloxane-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyloxane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbazate: A precursor in the synthesis of 2-tert-Butyloxane-3-carbohydrazide.
Oxane derivatives: Compounds with similar oxane ring structures but different functional groups.
Carbohydrazide derivatives: Compounds with similar carbohydrazide functional groups but different core structures.
Uniqueness: this compound is unique due to its combination of a tert-butyl group, an oxane ring, and a carbohydrazide functional group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-tert-butyloxane-3-carbohydrazide |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)8-7(9(13)12-11)5-4-6-14-8/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
InChI Key |
NXBRBSPOMTXFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)



![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
![2-[1-(Aminomethyl)cyclopropyl]propan-2-ol](/img/structure/B15128541.png)




![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)

